Porphine

Vue d'ensemble

Description

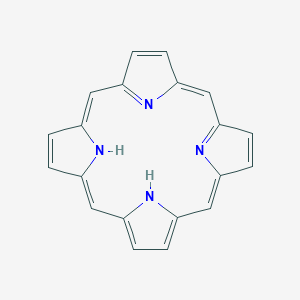

Porphine, also known as porphin, is an organic compound with the empirical formula C20H14N4. It is a heterocyclic and aromatic molecule, consisting of a flat macrocycle formed by four pyrrole-like rings joined by four methine bridges. This structure makes this compound the simplest of the tetrapyrroles . This compound is the parent compound of the porphyrin family, which includes many biologically significant molecules such as heme and chlorophyll .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Porphine can be synthesized through several methods. One common preparation method involves heating urea, phthalic anhydride, and a copper salt (e.g., copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide . This method can be modified using microwave-assisted synthesis or ionic liquids to improve yields and reduce reaction times .

Industrial Production Methods: Industrial production of this compound and its derivatives often involves large-scale adaptations of the aforementioned synthetic routes. The use of microwave-assisted synthesis and ionic liquids has been explored to enhance efficiency and sustainability in industrial settings .

Analyse Des Réactions Chimiques

Self-Condensation of 1-Formyldipyrromethane

-

Reaction : 1-Formyldipyrromethane undergoes self-condensation in the presence of MgBr₂ and 1,8-diazabicycloundec-7-ene (DBU) under microwave irradiation.

-

Key Insight : The reaction requires a base (DBU) to neutralize HBr and an oxidant (likely aerial O₂) for aromatization .

MacDonald [2+2] Approach

-

Method : Condensation of symmetrical 1,9-diformyldipyrromethane with a dipyrromethane derivative.

-

Oxidation Step : Utilizes DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to convert porphodimethene intermediates to this compound .

Functionalization Reactions

This compound’s reactivity is centered on its β-pyrrolic positions and meso-carbons, enabling diverse derivatization:

OsO₄-Mediated Dihydroxylation

-

Reaction : Osmium tetroxide oxidizes β-β bonds in this compound to form chlorins (dihydroxylation) or bacteriochlorins (tetrahydroxylation) .

-

Conditions : Pyridine as a coordinating ligand, followed by hydrolysis with H₂S gas .

-

Application : Critical for synthesizing reduced porphyrins used in photodynamic therapy .

Organometallic Cross-Coupling

-

Palladium Catalysis : Suzuki-Miyaura and Sonogashira couplings introduce aryl/alkynyl groups at meso-positions .

-

Direct C–H Functionalization : Iridium catalysts enable β-pyrrole substitutions without prefunctionalization .

Epoxidation of Alkenes

-

Catalyst : Fe(III)- or Mn(III)-porphine complexes.

Hydroxylation of Alkanes

-

Catalyst : Fe(TPP)Cl (TPP = tetraphenylporphyrin).

-

Substrates : Cyclohexane, adamantane.

-

Outcome : Secondary alcohol formation with up to 77% ee using chiral Fe-porphine/PhIO systems .

Table 2: Catalytic Performance in Oxidation Reactions

| Reaction | Catalyst | Oxidant | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Styrene Epoxidation | Mn-porphine | H₂O₂ | 92 | 68 | |

| Cyclohexane Hydroxylation | Fe(TPP)Cl | PhIO | 85 | 77 | |

| o-Xylene Oxidation | Fe(III)-porphine | H₂O₂/EtOH | 89 | – |

Singlet Oxygen Generation

-

Mechanism : Photoexcited this compound transfers energy to O₂, producing cytotoxic singlet oxygen (¹O₂) .

-

Applications : Used in photocatalytic oxidations and cancer therapy .

Immobilized Photocatalysts

-

Example : SbTPP(OH)₂/SiO₂ catalyzes cycloalkene oxidation under visible light (TON > 500) .

-

Recyclability : PEG-supported this compound derivatives retain >90% activity over 5 cycles .

Metallation in Ferrochelatase

-

Process : this compound binds ferrochelatase via hydrophobic interactions with residues Tyr26 and Phe120, inducing saddling distortion ( B2u deformation) .

-

Metal Insertion : His183 facilitates Fe²⁺ incorporation into the this compound core .

Stability and Reactivity Insights

-

Solvent Effects : Protic solvents stabilize high-valent metal-oxo intermediates (e.g., Feᴵⱽ=O) .

-

Electron-Withdrawing Groups : Halogen substituents enhance catalytic activity by increasing electrophilicity .

This synthesis of this compound’s reactivity underscores its centrality in catalysis, biomedicine, and materials science. Ongoing research focuses on optimizing enantioselectivity and developing recyclable heterogeneous systems .

Applications De Recherche Scientifique

Biomedical Applications

Porphine derivatives are extensively studied for their potential in photodynamic therapy (PDT) , photothermal therapy (PTT) , and drug delivery systems . These applications leverage the compound's ability to absorb light and generate reactive oxygen species (ROS), which can selectively destroy cancer cells.

Photodynamic Therapy (PDT)

PDT utilizes porphyrins as photosensitizers that become activated upon light exposure, leading to localized destruction of tumor cells. Notable studies include:

-

Case Study: Prostate Carcinoma Treatment

In animal models, porphyrin-loaded nanoparticles were injected directly into tumors. Upon activation with infrared light, these nanoparticles released ROS, effectively targeting cancerous cells while minimizing damage to surrounding tissues . -

Clinical Applications

Porphyrins like Photofrin have received clinical approval for treating bladder cancer since 1993. Recent advancements include chlorin derivatives that enhance absorption and reduce side effects .

Drug Delivery Systems

Recent innovations involve conjugating this compound with biomacromolecules to improve solubility and targeting capabilities. This approach enhances the efficacy of drug delivery systems by ensuring that photosensitizers are localized at disease sites .

Sensor Technologies

This compound-based materials are increasingly utilized in sensor technologies, particularly in biosensors and chemical sensors .

Quartz Crystal Microbalance (QCM) Sensors

QCM sensors combined with molecularly imprinted polymers (MIPs) have shown promise in detecting various compounds due to their high sensitivity and specificity. This compound derivatives serve as recognition elements in these sensors:

- Case Study: VOC Detection

Research demonstrated the effectiveness of QCM sensors coated with this compound derivatives for detecting volatile organic compounds (VOCs), showcasing their potential for environmental monitoring .

Environmental Applications

This compound derivatives also play a role in environmental sensing and remediation efforts.

Detection of Pollutants

This compound-based materials have been employed to develop sensors capable of detecting environmental pollutants, including heavy metals and organic contaminants. These sensors leverage the unique binding properties of porphyrins to identify target compounds accurately.

Table 1: Summary of Biomedical Applications of this compound Derivatives

Table 2: Summary of Sensor Technologies Utilizing this compound

Mécanisme D'action

The mechanism of action of porphine and its derivatives involves their ability to form stable complexes with metal ions. These complexes can participate in various biochemical and photochemical processes. For example, in heme, the iron-porphine complex binds to oxygen, facilitating its transport in the bloodstream . In chlorophyll, the magnesium-porphine complex plays a crucial role in capturing light energy for photosynthesis .

Comparaison Avec Des Composés Similaires

Protoporphyrin IX: A naturally occurring porphyrin that serves as a precursor to heme.

Octaethylporphyrin: A synthetic analogue of protoporphyrin IX, known for its high symmetry.

Tetraphenylporphyrin: Another synthetic analogue with phenyl groups at the methine centers.

Uniqueness: Porphine is unique due to its simple structure, which serves as the foundational framework for more complex porphyrins. Its ability to form stable metal complexes and participate in essential biological processes highlights its significance in both natural and synthetic chemistry .

Activité Biologique

Porphine is a cyclic compound that serves as a precursor to various porphyrins, which are essential in biological systems due to their role in oxygen transport, photosynthesis, and electron transfer. This article explores the biological activities of this compound, particularly its antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.

1. Antimicrobial Activity

This compound and its derivatives exhibit significant antimicrobial properties. Research indicates that porphyrin compounds can catalyze peroxidase and oxidase reactions, generating reactive oxygen species (ROS) that damage bacterial membranes. This light-dependent photodynamic activity has been demonstrated against both Gram-positive and Gram-negative bacteria. Notably, non-iron metalloporphyrins show light-independent antimicrobial effects by enhancing bacterial sensitivity to ROS or directly producing ROS .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Type | Mechanism of Action | Target Organisms |

|---|---|---|

| Natural Porphyrins | Photodynamic action | Various bacteria |

| Non-Iron Metalloporphyrins | ROS generation | Gram-positive and Gram-negative |

| Synthetic Porphyrins | Antibiotic conjugates | Pathogenic microorganisms |

2. Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against enveloped viruses like HIV and SARS-CoV-2. Studies show that porphyrin compounds can inhibit various stages of the HIV life cycle by interacting with viral proteins, such as inhibiting reverse transcriptase and HIV protease . The binding interactions between this compound and viral components can disrupt critical functions necessary for viral replication.

Case Study: Inhibition of SARS-CoV-2

A recent study analyzed the interaction of this compound with the nucleocapsid protein of SARS-CoV-2. The results indicated that this compound could bind effectively to the dimerization region of the nucleocapsid protein, potentially inhibiting viral propagation . The binding energy was measured at -8.6 kcal/mol, suggesting a strong interaction.

Table 2: Antiviral Efficacy of this compound

| Virus | Mechanism of Action | Effective Concentration (μg/mL) | Observed Effect |

|---|---|---|---|

| HIV | RT inhibition | 6-10 | 75% CPE reduction |

| SARS-CoV-2 | Nucleocapsid protein binding | 4-10 | Inhibition of viral replication |

3. Anticancer Properties

This compound has shown promise in cancer treatment, particularly in targeting liver cancer. A case-control study involving patients with acute intermittent porphyria (AIP) revealed that elevated levels of porphyrin precursors were associated with an increased risk of primary liver cancer . This suggests a complex relationship where porphyrin metabolism may influence cancer risk.

Research Findings: Urinary Porphyrin Levels in AIP Patients

The study analyzed urinary excretion levels of porphyrin precursors (5-aminolevulinic acid and porphobilinogen) in AIP patients who developed liver cancer compared to controls. The findings indicated significantly higher levels in those who developed cancer, highlighting the potential role of porphyrins in oncogenesis.

Table 3: Urinary Porphyrin Levels in AIP Patients

| Group | Median PBG (mmol/mol creatinine) | Odds Ratio (95% CI) |

|---|---|---|

| Patients with PLC | 7.9 (IQR 4.4-21.9) | 1.07 (1.02-1.12) |

| Controls without PLC | 3.8 (IQR 1.2-9.8) | - |

Propriétés

IUPAC Name |

21,22-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRYQZJSTWVBBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059235 | |

| Record name | 21H,23H-Porphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-60-0 | |

| Record name | Porphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 21H,23H-Porphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604BGD9J5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.